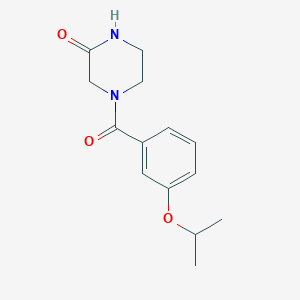
1-(4-benzyl-1-piperazinyl)-3-(4-isopropylphenoxy)-2-propanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-benzyl-1-piperazinyl)-3-(4-isopropylphenoxy)-2-propanol dihydrochloride, also known as IPP, is a chemical compound that has been widely used in scientific research. It belongs to the class of beta-adrenergic receptor antagonists and has been shown to have potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 1-(4-benzyl-1-piperazinyl)-3-(4-isopropylphenoxy)-2-propanol dihydrochloride is primarily through the inhibition of beta-adrenergic receptors. It specifically targets the beta-1 adrenergic receptor subtype, which is predominantly expressed in the heart. By blocking this receptor, 1-(4-benzyl-1-piperazinyl)-3-(4-isopropylphenoxy)-2-propanol dihydrochloride reduces the activity of the sympathetic nervous system, resulting in a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects:
1-(4-benzyl-1-piperazinyl)-3-(4-isopropylphenoxy)-2-propanol dihydrochloride has been shown to have several biochemical and physiological effects. It reduces the activity of the sympathetic nervous system, resulting in a decrease in heart rate and blood pressure. 1-(4-benzyl-1-piperazinyl)-3-(4-isopropylphenoxy)-2-propanol dihydrochloride has also been shown to have anxiolytic and antidepressant effects in animal models. In addition, 1-(4-benzyl-1-piperazinyl)-3-(4-isopropylphenoxy)-2-propanol dihydrochloride has been shown to have anti-inflammatory effects and may have potential therapeutic applications in inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-benzyl-1-piperazinyl)-3-(4-isopropylphenoxy)-2-propanol dihydrochloride for lab experiments is its specificity for the beta-1 adrenergic receptor subtype. This allows for more targeted and specific experiments, particularly in the cardiovascular system. However, one limitation of 1-(4-benzyl-1-piperazinyl)-3-(4-isopropylphenoxy)-2-propanol dihydrochloride is its potential for off-target effects, particularly in the presence of other beta-blockers. This can complicate experiments and may require additional controls and precautions.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-benzyl-1-piperazinyl)-3-(4-isopropylphenoxy)-2-propanol dihydrochloride. One area of interest is its potential therapeutic applications in anxiety and depression. Further studies are needed to elucidate the mechanisms underlying its anxiolytic and antidepressant effects and to determine its efficacy in clinical trials. Another area of interest is its potential use in the treatment of inflammatory diseases. Additional studies are needed to determine its anti-inflammatory effects and to explore its potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, 1-(4-benzyl-1-piperazinyl)-3-(4-isopropylphenoxy)-2-propanol dihydrochloride is a chemical compound that has been widely used in scientific research. Its specificity for the beta-1 adrenergic receptor subtype makes it a valuable tool for targeted experiments in the cardiovascular system. 1-(4-benzyl-1-piperazinyl)-3-(4-isopropylphenoxy)-2-propanol dihydrochloride has potential therapeutic applications in various diseases, particularly in the treatment of hypertension, heart failure, anxiety, and depression. Further studies are needed to explore its mechanisms of action and potential therapeutic applications in inflammatory diseases.
Synthesemethoden
The synthesis of 1-(4-benzyl-1-piperazinyl)-3-(4-isopropylphenoxy)-2-propanol dihydrochloride involves the reaction of 4-isopropylphenol with benzylpiperazine in the presence of sodium hydride and dimethylformamide. The resulting product is then reacted with 3-chloro-1,2-propanediol to obtain 1-(4-benzyl-1-piperazinyl)-3-(4-isopropylphenoxy)-2-propanol dihydrochloride. The synthesis method is relatively simple and has been widely used in the production of 1-(4-benzyl-1-piperazinyl)-3-(4-isopropylphenoxy)-2-propanol dihydrochloride for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
1-(4-benzyl-1-piperazinyl)-3-(4-isopropylphenoxy)-2-propanol dihydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a significant effect on the cardiovascular system, particularly in the treatment of hypertension and heart failure. 1-(4-benzyl-1-piperazinyl)-3-(4-isopropylphenoxy)-2-propanol dihydrochloride has also been studied for its potential use in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects in animal models.
Eigenschaften
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2.2ClH/c1-19(2)21-8-10-23(11-9-21)27-18-22(26)17-25-14-12-24(13-15-25)16-20-6-4-3-5-7-20;;/h3-11,19,22,26H,12-18H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJQZQZNCKFVSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-3-{[methyl(propyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5068224.png)

![1-methyl-17-(3-pyridinylmethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5068255.png)
![N-[2-(4-chlorophenyl)-1-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5068263.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5068265.png)
![2-{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5068278.png)
![N-[5-(1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5068279.png)
![methyl N-[3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzoyl]-N-methylglycinate](/img/structure/B5068287.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5068296.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(3-methyl-2-furoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5068318.png)
![{(2S*)-1-[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]-2-pyrrolidinyl}methanol](/img/structure/B5068325.png)
![2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(3-nitrophenyl)ethanone](/img/structure/B5068331.png)
![(2,4-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5068335.png)